N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide with cyclopentyl bromide under basic conditions.
Attachment of the dimethylamino group: This can be done through a nucleophilic substitution reaction using dimethylamine.
Incorporation of the thiophene ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiophene-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-cyclopentyl-N2-(2-(methylamino)-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the dimethylamino group and the thiophene ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-18(2)12(13-8-5-9-21-13)10-16-14(19)15(20)17-11-6-3-4-7-11/h5,8-9,11-12H,3-4,6-7,10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAACMHJFWCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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